2-Amino-2-(2,5-difluorophenyl)ethanol
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Overview
Description
2-Amino-2-(2,5-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H10F2NO It is a chiral molecule, meaning it exists in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-difluorophenyl)ethanol typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,5-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of 2,5-difluorobenzaldehyde or 2,5-difluorobenzophenone.
Reduction: Formation of this compound from the nitroalkene intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
- 2-Amino-2-(3-fluorophenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
- 2-Amino-2-(2,4-difluorophenyl)ethanol
Comparison: Compared to its analogs, 2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties .
Biological Activity
2-Amino-2-(2,5-difluorophenyl)ethanol is an organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and analgesic properties. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
- Molecular Formula : C8H9F2NO
- Molecular Weight : Approximately 173.16 g/mol
- Structural Features :
- The difluorophenyl ring contributes to its unique chemical reactivity.
- The amino and hydroxyl groups facilitate hydrogen bonding with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound interacts with various biological targets, suggesting its potential utility in therapeutic applications. Below are key findings regarding its biological activity:
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes due to its ability to form hydrogen bonds with active sites on these enzymes. This property may be attributed to both the amino and hydroxyl functional groups.
Anti-inflammatory and Analgesic Properties
Preliminary research suggests that this compound exhibits anti-inflammatory effects. Studies have indicated that it may inhibit the release of pro-inflammatory cytokines, which is critical in managing inflammatory conditions.
Study 1: Inhibition of Cytokine Release
A study investigated the effect of this compound on lipopolysaccharide (LPS)-stimulated TNF-alpha release in whole blood. The results showed significant inhibition at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.
Study 2: Binding Affinity Assessments
Docking simulations have been performed to evaluate the binding affinity of the compound to various receptors involved in inflammatory pathways. The simulations revealed favorable interactions with key residues in the active sites of these receptors, supporting its role as a potential therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol | C8H8ClF2N | Contains a chlorine atom instead of hydrogen |
2-Amino-2-(3-fluorophenyl)ethanol | C8H10F1N1O1 | Has only one fluorine atom |
2-Amino-2-(4-fluorophenyl)ethanol | C8H10F1N1O1 | Contains a single fluorine atom |
The comparative analysis highlights how the substitution pattern on the phenyl ring influences the biological properties of these compounds. The presence of two fluorine atoms in this compound enhances its lipophilicity and interaction with biological targets compared to analogs.
Properties
IUPAC Name |
2-amino-2-(2,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNBXBWLCZHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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